molecular formula C9H17NO B020062 4-Isopropylcyclohexanone oxime CAS No. 103027-46-9

4-Isopropylcyclohexanone oxime

Cat. No. B020062
M. Wt: 155.24 g/mol
InChI Key: SKDFIEXQBHUNIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropylcyclohexanone oxime (4-ICHON) is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is an oxime derivative of cyclohexanone and has been synthesized using different methods.

Scientific Research Applications

4-Isopropylcyclohexanone oxime has been studied for its potential applications in various fields, including the development of new drugs, pesticides, and herbicides. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been studied for its potential use as a chelating agent and as a corrosion inhibitor.

Mechanism Of Action

The mechanism of action of 4-Isopropylcyclohexanone oxime is not fully understood, but it has been suggested that it may act by inhibiting the production of inflammatory mediators, such as prostaglandins and leukotrienes. It may also act by modulating the activity of ion channels, such as the TRPV1 channel, which is involved in pain sensation.

Biochemical And Physiological Effects

Studies have shown that 4-Isopropylcyclohexanone oxime exhibits anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have a protective effect on liver and kidney function. Additionally, it has been studied for its potential use as a chelating agent in the treatment of heavy metal poisoning.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Isopropylcyclohexanone oxime in lab experiments is its relatively low cost and easy availability. Additionally, it has been shown to exhibit a high degree of selectivity and potency. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-Isopropylcyclohexanone oxime. One area of interest is its potential use as a drug for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, it may have potential applications in the development of new pesticides and herbicides. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.
In conclusion, 4-Isopropylcyclohexanone oxime is a compound that has gained attention in the scientific community due to its potential applications in various fields. It has been synthesized using different methods and has been studied for its potential use as a drug, chelating agent, and corrosion inhibitor. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

4-Isopropylcyclohexanone oxime can be synthesized using different methods, including the reaction of cyclohexanone with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or sodium hydroxide. Another method involves the reaction of 4-isopropylcyclohexanone with hydroxylamine hydrochloride in the presence of a base, such as potassium carbonate or sodium carbonate. The resulting product is a white crystalline solid that can be purified using recrystallization.

properties

CAS RN

103027-46-9

Product Name

4-Isopropylcyclohexanone oxime

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

N-(4-propan-2-ylcyclohexylidene)hydroxylamine

InChI

InChI=1S/C9H17NO/c1-7(2)8-3-5-9(10-11)6-4-8/h7-8,11H,3-6H2,1-2H3

InChI Key

SKDFIEXQBHUNIU-UHFFFAOYSA-N

SMILES

CC(C)C1CCC(=NO)CC1

Canonical SMILES

CC(C)C1CCC(=NO)CC1

synonyms

Cyclohexanone, 4-(1-methylethyl)-, oxime (9CI)

Origin of Product

United States

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